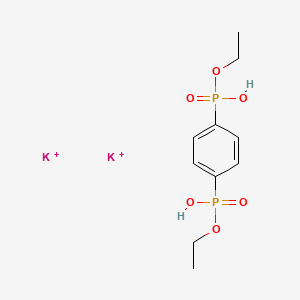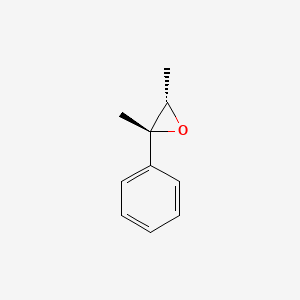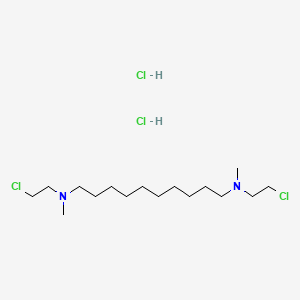
1,10-Decanediamine, N,N'-bis(2-chloroethyl)-N,N'-dimethyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Decanediamine, N,N’-bis(2-chloroethyl)-N,N’-dimethyl-, dihydrochloride is a chemical compound with a complex structure. It is characterized by the presence of two chloroethyl groups and two dimethyl groups attached to a decanediamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Decanediamine, N,N’-bis(2-chloroethyl)-N,N’-dimethyl-, dihydrochloride typically involves the reaction of 1,10-decanediamine with 2-chloroethyl chloride and dimethylamine. The reaction is carried out under controlled conditions to ensure the proper attachment of the chloroethyl and dimethyl groups to the decanediamine backbone. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1,10-Decanediamine, N,N’-bis(2-chloroethyl)-N,N’-dimethyl-, dihydrochloride involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The final product is then isolated and purified using techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
1,10-Decanediamine, N,N’-bis(2-chloroethyl)-N,N’-dimethyl-, dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.
Reduction Reactions: The compound can be reduced to form different reduced states, which can be useful in various chemical processes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in an organic solvent such as dichloromethane or chloroform.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other oxidizing agents. The reactions are typically carried out in an aqueous or organic solvent.
Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and other reducing agents. The reactions are typically carried out in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form new amine derivatives, while oxidation reactions can form different oxidation states of the compound.
科学的研究の応用
1,10-Decanediamine, N,N’-bis(2-chloroethyl)-N,N’-dimethyl-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and processes.
Biology: The compound is used in biological research to study the effects of different chemical modifications on biological systems.
Medicine: The compound is used in medical research to study the effects of different chemical modifications on medical treatments and therapies.
Industry: The compound is used in industrial processes to produce various chemical products and materials.
作用機序
The mechanism of action of 1,10-Decanediamine, N,N’-bis(2-chloroethyl)-N,N’-dimethyl-, dihydrochloride involves the interaction of the chloroethyl and dimethyl groups with various molecular targets and pathways. The chloroethyl groups can form covalent bonds with nucleophiles, such as amines or thiols, while the dimethyl groups can interact with various molecular targets through hydrophobic interactions. These interactions can lead to various chemical and biological effects, depending on the specific molecular targets and pathways involved.
類似化合物との比較
1,10-Decanediamine, N,N’-bis(2-chloroethyl)-N,N’-dimethyl-, dihydrochloride can be compared with other similar compounds, such as:
1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate: This compound has a similar decanediamine backbone but different substituents, which can lead to different chemical and biological properties.
1,12-Dodecanediamine, N,N’-bis(6-aminohexyl)-, tetrahydrochloride: This compound has a longer dodecanediamine backbone and different substituents, which can lead to different chemical and biological properties.
The uniqueness of 1,10-Decanediamine, N,N’-bis(2-chloroethyl)-N,N’-dimethyl-, dihydrochloride lies in its specific combination of chloroethyl and dimethyl groups, which can lead to unique chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
7505-47-7 |
|---|---|
分子式 |
C16H36Cl4N2 |
分子量 |
398.3 g/mol |
IUPAC名 |
N,N'-bis(2-chloroethyl)-N,N'-dimethyldecane-1,10-diamine;dihydrochloride |
InChI |
InChI=1S/C16H34Cl2N2.2ClH/c1-19(15-11-17)13-9-7-5-3-4-6-8-10-14-20(2)16-12-18;;/h3-16H2,1-2H3;2*1H |
InChIキー |
WXTMDLURDNHFRA-UHFFFAOYSA-N |
正規SMILES |
CN(CCCCCCCCCCN(C)CCCl)CCCl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



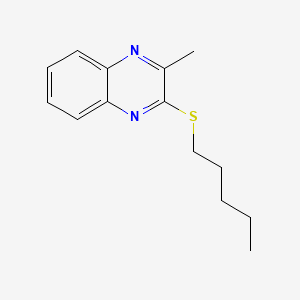

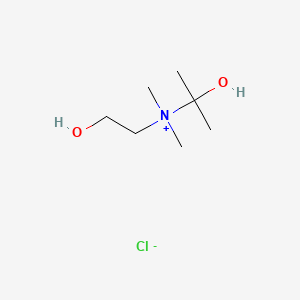

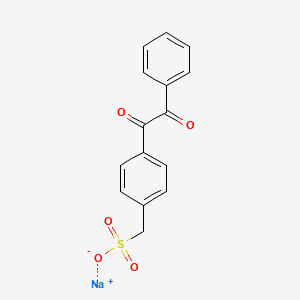

![2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12686355.png)
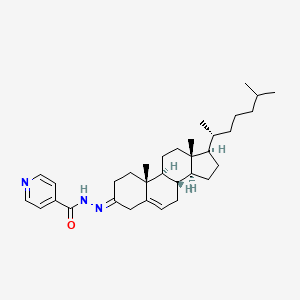
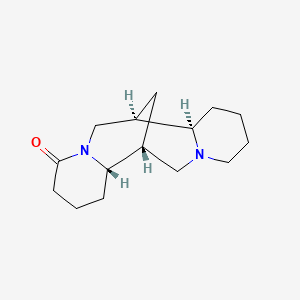
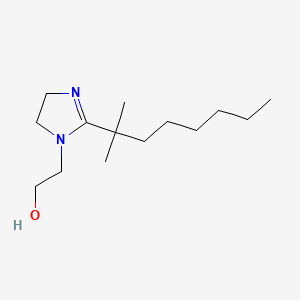
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
